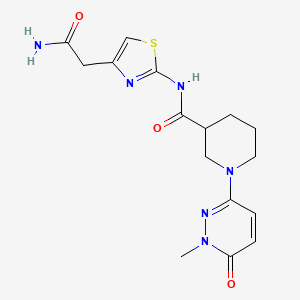

N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The exploration of complex molecular structures, such as N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide, encompasses a broad range of scientific interests, including the synthesis of novel compounds, analysis of their molecular structure, and evaluation of their chemical and physical properties. These studies are fundamental in advancing the understanding of chemical reactivity, potential pharmacological activities, and material science applications.

Synthesis Analysis

The synthesis of complex compounds often involves multi-step chemical reactions, targeting specific molecular frameworks with high precision. For instance, the synthesis of related compounds has been demonstrated through coupling reactions, cyclization, and functional group transformations, showcasing the intricacy and tailored approaches required in modern synthetic chemistry (Hay et al., 2006).

Molecular Structure Analysis

Molecular structure analysis of such compounds involves a combination of spectroscopic techniques and computational methods to elucidate their three-dimensional conformation and electronic properties. Investigations into compounds with similar structural motifs have highlighted the role of specific functional groups in determining molecular geometry, electronic distribution, and interaction potentials (Shim et al., 2002).

Chemical Reactions and Properties

The chemical reactivity of such complex molecules is influenced by their functional groups, molecular orbitals, and the surrounding chemical environment. Studies on related compounds have explored their participation in various chemical reactions, including nucleophilic substitutions, electrophilic additions, and redox reactions, providing insights into their chemical versatility and potential for further functionalization (Misra et al., 2004).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and stability, are crucial for understanding their behavior in different environments and potential applications. Research into compounds with similar structures has revealed how molecular configuration and intermolecular interactions influence their physical characteristics, impacting their solubility, phase behavior, and thermal properties (Krasavin et al., 2014).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity towards acids and bases, and redox characteristics, are integral to the compound's functionality and applications. Investigations into related molecular frameworks have explored their electrochemical properties, reactivity patterns, and interaction with biological targets, shedding light on their potential utility in various chemical and pharmacological contexts (Yamamoto et al., 2016).

Wissenschaftliche Forschungsanwendungen

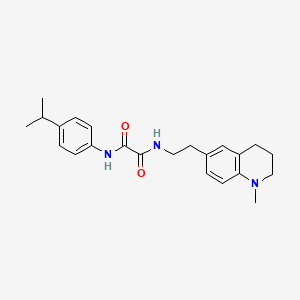

Chemical Synthesis and Derivative Formation

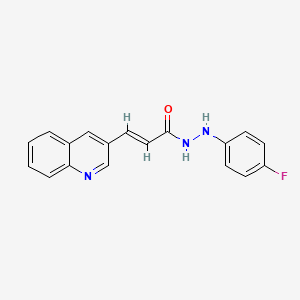

- Alternative Products in One-Pot Reactions: A study by Krauze et al. (2007) discusses the formation of alternative products such as N-Methyl-2-benzoylmethylsulfanyl-4-phenylnicotinamide and N-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-acetamide in a one-pot cyclocondensation process. This process includes the use of benzylidenemalononitrile, N-methyl-2-thiocarbamoylacetamide, piperidine, and ω-bromoacetophenone (Krauze, Vilums, Sīle, & Duburs, 2007).

Biological Activities and Applications

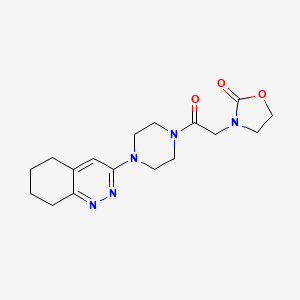

CGRP Receptor Inhibitors

Cann et al. (2012) synthesized a compound structurally related to the chemical , which acts as a potent calcitonin gene-related peptide (CGRP) receptor antagonist. This study highlights the potential for the development of CGRP inhibitors for therapeutic purposes (Cann et al., 2012).

Thiazole-Selenium Disperse Dyes

A study by Khalifa et al. (2015) discusses the synthesis of novel heterocyclic aryl monoazo organic compounds, including thiazole derivatives, for dyeing polyester fibers. The compounds exhibited significant antioxidant, antitumor, and antimicrobial activities, showcasing their potential in textile and medical applications (Khalifa, Abdel‐Hafez, Gobouri, & Kobeasy, 2015).

Pharmacological Implications

- Mycobacterium tuberculosis GyrB Inhibitors: Jeankumar et al. (2013) synthesized a series of thiazole-aminopiperidine hybrid analogues, including compounds structurally related to the chemical , which showed promising activity as Mycobacterium tuberculosis GyrB inhibitors. This suggests potential applications in developing antituberculosis drugs (Jeankumar, Renuka, Santosh, Soni, Sridevi, Suryadevara, Yogeeswari, & Sriram, 2013).

Wirkmechanismus

Target of action

Thiazoles and indoles are found in many biologically active compounds, such as antimicrobial drugs, antiretroviral drugs, antifungal drugs, and antineoplastic drugs . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of action

The mode of action of thiazoles and indoles can vary depending on the specific compound and its targets. For example, some thiazole derivatives have been reported to have antibacterial activity against certain strains of bacteria .

Biochemical pathways

Thiazoles and indoles can affect a variety of biochemical pathways due to their broad-spectrum biological activities. For example, they can have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .

Result of action

The molecular and cellular effects of thiazoles and indoles can include inhibiting the growth of bacteria or viruses, reducing inflammation, killing cancer cells, and more .

Eigenschaften

IUPAC Name |

N-[4-(2-amino-2-oxoethyl)-1,3-thiazol-2-yl]-1-(1-methyl-6-oxopyridazin-3-yl)piperidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N6O3S/c1-21-14(24)5-4-13(20-21)22-6-2-3-10(8-22)15(25)19-16-18-11(9-26-16)7-12(17)23/h4-5,9-10H,2-3,6-8H2,1H3,(H2,17,23)(H,18,19,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URNKPLFCPRXBOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)N2CCCC(C2)C(=O)NC3=NC(=CS3)CC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N6O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Fluorosulfonyloxy-2-[(2-methoxyanilino)methyl]benzene](/img/structure/B2490008.png)

![Methyl 2-[(2-pyridin-2-ylsulfanylacetyl)amino]benzoate](/img/structure/B2490009.png)

![8-(2,3-Dihydroxypropylsulfanyl)-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-3-methylpurine-2,6-dione](/img/structure/B2490011.png)

![N-(4-isopropylphenyl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2490014.png)

![N-(2-methylbenzo[d]thiazol-5-yl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide](/img/structure/B2490016.png)

![2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-N-cyclohexylacetamide](/img/structure/B2490020.png)

![N-[(3-Tert-butyl-1H-pyrazol-5-yl)methyl]-N-methylprop-2-enamide](/img/structure/B2490024.png)

![3-Benzyl-1-[[3-(trifluoromethyl)phenyl]methyl]-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2490025.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-methylthiazole-4-carboxamide](/img/structure/B2490029.png)

![N,5-dimethyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2490030.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2490031.png)